Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))chromate(1-)
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Overview
Description
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))chromate(1-) is a complex chemical compound known for its unique structure and properties It is characterized by the presence of a chromate ion complexed with a sulfonated azo compound
Preparation Methods
The synthesis of Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))chromate(1-) involves several steps. The primary synthetic route includes the diazotization of 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole, followed by coupling with 4-hydroxybenzenesulfonic acid. The resulting azo compound is then complexed with a chromate ion under controlled conditions to form the final product.
Industrial production methods typically involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored to optimize yield and minimize impurities.
Chemical Reactions Analysis
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, converting organic substrates to their corresponding oxidized forms.
Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) species.
Substitution: The azo group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))chromate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))chromate(1-) involves its interaction with molecular targets through its chromate and azo groups. The chromate ion can participate in redox reactions, altering the oxidation state of target molecules. The azo group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulphonato(3-))chromate(1-) can be compared with similar compounds such as:
Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-): This compound has a similar structure but includes a phenyl group, which alters its chemical properties and reactivity.
Hydrogen bis[3-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-):
Properties
CAS No. |
85865-87-8 |
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Molecular Formula |
C10H10CrN4O5S |
Molecular Weight |
350.27 g/mol |
IUPAC Name |
chromium;hydron;4-hydroxy-3-[(3-methyl-5-oxo-1H-pyrazol-4-id-4-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C10H9N4O5S.Cr/c1-5-9(10(16)14-11-5)13-12-7-4-6(20(17,18)19)2-3-8(7)15;/h2-4,15H,1H3,(H,14,16)(H,17,18,19);/q-1;/p+1 |
InChI Key |
QZVKJIVBIXXKQC-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC1=NNC(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)O)O.[Cr] |
Origin of Product |
United States |
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